Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride
Overview
Description
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring and a propanoate ester group.
Preparation Methods
The synthesis of Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride typically involves the reaction of 3-pyrrolidinol with methyl acrylate under specific conditions to form the ester linkage. The hydrochloride salt is then formed by treating the ester with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and ester group play crucial roles in its binding affinity and reactivity with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Methyl 3-(3-pyrrolidinyloxy)propanoate hydrochloride can be compared with other similar compounds such as:
Methyl 3-(pyrrolidin-3-yloxy)propanoate: Similar in structure but without the hydrochloride salt.
Ethyl 3-(3-pyrrolidinyloxy)propanoate: An ethyl ester analog.
Methyl 3-(3-pyrrolidinyloxy)butanoate: A butanoate analog with a longer carbon chain
Properties
IUPAC Name |
methyl 3-pyrrolidin-3-yloxypropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-5-12-7-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNDDLDOFABVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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